molecular formula C21H19FN4O3 B11221290 2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11221290
M. Wt: 394.4 g/mol
InChI Key: UJLIPEJDWQTBPV-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with substituents including a 4-fluorobenzyl group and a 3,4,5-trimethoxyphenyl group. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction.

    Introduction of Substituents: The 4-fluorobenzyl and 3,4,5-trimethoxyphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorobenzyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole
  • 2-(4-Fluorobenzyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[1,5-a]pyridine

Uniqueness

2-(4-Fluorobenzyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19FN4O3

Molecular Weight

394.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H19FN4O3/c1-27-17-11-14(12-18(28-2)20(17)29-3)16-8-9-23-21-24-19(25-26(16)21)10-13-4-6-15(22)7-5-13/h4-9,11-12H,10H2,1-3H3

InChI Key

UJLIPEJDWQTBPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)CC4=CC=C(C=C4)F

Origin of Product

United States

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